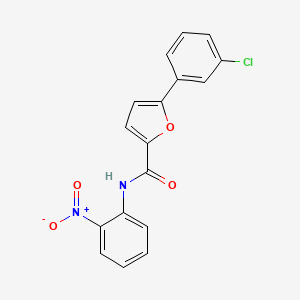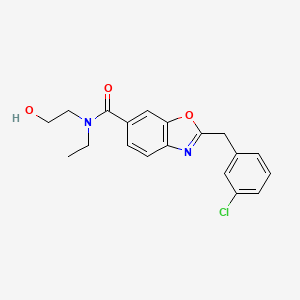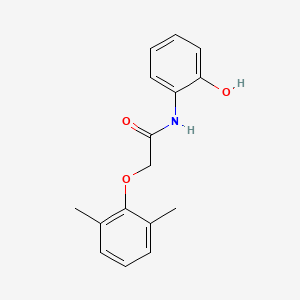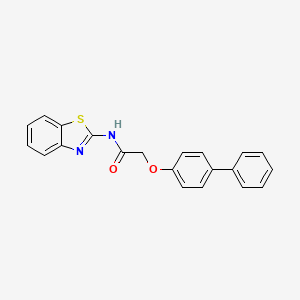
5-(3-chlorophenyl)-N-(2-nitrophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-chlorophenyl)-N-(2-nitrophenyl)-2-furamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as Furamidine or DB75 and is a member of the furamidine family of compounds.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorophenyl)-N-(2-nitrophenyl)-2-furamide has been extensively studied for its potential applications in various areas of scientific research. One of the most promising applications of this compound is in the field of parasitology. It has been shown to be effective against various parasitic infections, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. It has also been studied for its potential use in the treatment of malaria.
Wirkmechanismus
The mechanism of action of 5-(3-chlorophenyl)-N-(2-nitrophenyl)-2-furamide involves the inhibition of trypanothione reductase, an enzyme that is essential for the survival of parasitic organisms. This inhibition leads to the accumulation of toxic levels of trypanothione, which ultimately leads to the death of the parasite.
Biochemical and Physiological Effects:
5-(3-chlorophenyl)-N-(2-nitrophenyl)-2-furamide has been shown to have minimal toxicity in mammalian cells and has a good safety profile. It has also been shown to have good bioavailability and can cross the blood-brain barrier, making it a potential candidate for the treatment of parasitic infections of the central nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(3-chlorophenyl)-N-(2-nitrophenyl)-2-furamide is its high potency against parasitic organisms. It has also been shown to have a broad-spectrum activity against various parasitic infections. However, one of the limitations of this compound is its potential for the development of drug resistance in parasites.
Zukünftige Richtungen
There are several future directions for the research on 5-(3-chlorophenyl)-N-(2-nitrophenyl)-2-furamide. One of the most promising areas of research is the development of new derivatives of this compound with improved potency and safety profiles. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of parasitic infections. Additionally, the use of this compound for the treatment of other diseases, such as cancer, is also an area of interest for future research.
Conclusion:
5-(3-chlorophenyl)-N-(2-nitrophenyl)-2-furamide is a compound with significant potential in the field of scientific research. Its high potency against parasitic organisms and good safety profile make it a promising candidate for the treatment of parasitic infections. Further research is needed to explore its full potential and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis method of 5-(3-chlorophenyl)-N-(2-nitrophenyl)-2-furamide involves the reaction of 2-nitroaniline with 3-chlorobenzaldehyde in the presence of a base. The resulting product is then reacted with furfurylamine to obtain 5-(3-chlorophenyl)-N-(2-nitrophenyl)-2-furamide. This method has been reported in various research articles and has been optimized for high yield and purity.
Eigenschaften
IUPAC Name |
5-(3-chlorophenyl)-N-(2-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-5-3-4-11(10-12)15-8-9-16(24-15)17(21)19-13-6-1-2-7-14(13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCUZIUZUOOYGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-(4-methoxy-3-methylphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5201062.png)

![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)

![[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]{[methyl(methylsulfonyl)amino]methyl}phosphinic acid](/img/structure/B5201092.png)
![3-[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B5201095.png)

![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)
![4-benzyl-1-({3-[(4-methyl-1-piperidinyl)carbonyl]-5-isoxazolyl}methyl)piperidine](/img/structure/B5201122.png)

